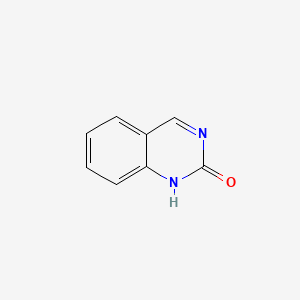

Quinazolin-2-ol

描述

属性

IUPAC Name |

1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRPFRMDMNDIDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901671 | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7471-58-1 | |

| Record name | 2(1H)-Quinazolinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dihydroquinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quinazolin-2(1h)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH2YAC8MKV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Method A: Cyclization of 2-Aminobenzamide

- Starting Material: 2-Aminobenzamide

- Reagent: Formic acid or formamide

- Catalyst: Acidic conditions (e.g., HCl)

- Temperature: Reflux

Reaction Overview:

This method typically involves the cyclization of 2-aminobenzamide with formic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield this compound.

Yield and Purification:

The yields for this method can vary but are generally reported between 50% to 80%. Purification is often achieved through crystallization or column chromatography.

Deaminative Coupling Reactions

Another effective method for synthesizing this compound derivatives is through deaminative coupling reactions.

Method B: Coupling of 2-Aminophenyl Ketones

- Starting Material: 2-Aminophenyl ketones

- Amine Component: Various benzylic amines

- Catalyst: Ruthenium-based catalysts

- Solvent: Dioxane

- Temperature: 140 °C

Reaction Overview:

In this method, the coupling of 2-aminophenyl ketones with amines occurs under catalytic conditions, leading to the formation of this compound products. The ruthenium catalyst facilitates the reaction without the need for reactive reagents.

Yield and Purification:

This method has been shown to produce yields ranging from 60% to 90%, with products typically isolated via silica gel column chromatography.

One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that integrates multiple steps into a single reaction vessel.

Method C: DMAP-Catalyzed Synthesis

- Starting Material: Various benzamides

- Reagent: Boc anhydride as carbonyl donor

- Catalyst: 4-Dimethylaminopyridine (DMAP)

- Solvent: CH₂Cl₂ or THF

- Temperature: Room temperature or reflux

Reaction Overview:

This method utilizes DMAP as a catalyst to facilitate the formation of Quinazolin-2,4-diones, which can be further converted into this compound through subsequent hydrolysis or reduction steps.

Yield and Purification:

The yields for this one-pot synthesis can be quite high, often exceeding 90%, with purification done via standard chromatographic techniques.

The following table summarizes the different preparation methods for this compound, highlighting key aspects such as starting materials, yields, and purification techniques:

| Method | Starting Material | Yield (%) | Purification Method |

|---|---|---|---|

| Cyclization | 2-Aminobenzamide | 50 - 80 | Crystallization/Column Chromatography |

| Deaminative Coupling | 2-Aminophenyl Ketones | 60 - 90 | Silica Gel Column Chromatography |

| One-Pot DMAP-Catalyzed | Various Benzamides | >90 | Standard Chromatography |

Recent studies have shown that optimizing reaction conditions such as temperature, solvent choice, and catalyst type can significantly improve yields and reduce reaction times in the synthesis of this compound. For instance, employing microwave-assisted synthesis has been reported to enhance both regioselectivity and yield.

化学反应分析

Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:

Oxidation: Conversion to quinazoline-2,4-dione using oxidizing agents.

Reduction: Reduction to dihydroquinazoline derivatives.

Substitution: Electrophilic substitution reactions at the benzene ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinazoline-2,4-dione.

Reduction: Dihydroquinazoline derivatives.

Substitution: Halogenated this compound derivatives.

科学研究应用

Anticancer Activity

Quinazolin-2-ol derivatives have been extensively studied for their anticancer properties. Research indicates that various substitutions on the quinazoline ring can enhance their efficacy against different cancer types.

Key Findings:

- EGFR Inhibition: Compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine exhibit potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of 0.096 μM against A549 lung cancer cells .

- Dual Inhibitors: Some derivatives have shown dual inhibitory effects on both EGFR and HER2, making them promising candidates for targeted cancer therapies .

Case Study:

One study synthesized a series of 2-aminoquinazoline derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The structure-activity relationship (SAR) analysis revealed that modifications at positions 6 and 7 significantly enhanced activity .

| Compound Name | Target Cancer Type | IC50 Value (μM) |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine | Lung (A549) | 0.096 |

| Dual EGFR/HER2 Inhibitor | Breast (MCF7) | 2.49 |

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent, particularly against resistant bacterial strains.

Key Findings:

- Broad Spectrum Activity: Quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Mechanism of Action: These compounds interact with bacterial cell wall structures and DNA, disrupting essential cellular functions .

Case Study:

A study synthesized novel quinazolinone benzoates that displayed substantial antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL .

| Compound Name | Target Pathogen | MIC Value (µg/mL) |

|---|---|---|

| Novel Quinazolinone Benzoate | M. tuberculosis | 0.78 |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been explored in various studies.

Key Findings:

- Potency Comparison: Compounds such as N-(4-fluorophenyl)quinazolin-4-amine have been identified as potent anti-inflammatory agents, outperforming standard drugs like indomethacin .

Case Study:

Research conducted by Bansal et al. synthesized a series of 4-aminoquinazoline derivatives that demonstrated remarkable anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

| Compound Name | Comparison Drug | Efficacy |

|---|---|---|

| N-(4-fluorophenyl)quinazolin-4-amine | Indomethacin | Higher |

Anticonvulsant Activity

This compound derivatives are also being investigated for their anticonvulsant properties.

Key Findings:

Studies indicate that certain modifications to the quinazoline structure can enhance anticonvulsant activity, making them comparable to established treatments like carbamazepine .

Case Study:

A recent investigation into a series of 6-substituted quinazolines revealed promising results in reducing seizure frequency in animal models, suggesting potential for future clinical applications in epilepsy treatment.

作用机制

The mechanism of action of quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, this compound derivatives have been shown to induce apoptosis by targeting signaling pathways involved in cell proliferation and survival .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Quinazolin-2-ol Derivatives

- 4-(Benzylamino)this compound (Compound 15b): Exhibits potent Aβ40 aggregation inhibition (IC₅₀ = 270 nM), outperforming curcumin and resveratrol by ~4-fold and 1.4-fold, respectively . Lacks significant cholinesterase inhibition, highlighting the role of substituents in modulating selectivity.

- 4-(Phenethylamino)this compound (15d): Synthesized with 58% yield and 96.9% purity . Structural modification with a phenethyl group enhances solubility but reduces Aβ inhibition compared to 15b, emphasizing the trade-off between pharmacokinetics and potency.

2,4-Disubstituted Quinazolines

- N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) :

Heterocyclic Hybrids

- 2-Amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols: Synthesized via condensation of naphthyl-substituted cyclohexenones with guanidine (NaOEt catalysis) .

- 6-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol: Combines benzimidazole and quinazoline rings, enabling dual targeting of Aβ and cholinesterases . Structural complexity may limit synthetic scalability compared to simpler this compound derivatives.

Aβ Aggregation Inhibition

| Compound | Aβ40 IC₅₀ (nM) | Reference Agents (IC₅₀) | Selectivity vs. Cholinesterase |

|---|---|---|---|

| This compound (15b) | 270 | Curcumin: 1,080 nM | No significant inhibition |

| Compound 9 | 2,300 | Resveratrol: 380 nM | Dual AChE/BuChE inhibition |

- Key SAR Insight: The 2-hydroxyl group in this compound derivatives is critical for Aβ binding, while bulky 4-substituents (e.g., benzylamino) enhance potency .

Cholinesterase Inhibition

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| This compound (15b) | >10 | >10 |

| Compound 9 | 2.1 | 8.3 |

- Key SAR Insight : Piperidine and dimethoxybenzyl groups at the 2,4-positions enable dual cholinesterase inhibition but reduce Aβ affinity .

生物活性

Quinazolin-2-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections detail the findings from various studies, including data tables and case studies.

Overview of this compound

This compound is a derivative of quinazoline, a bicyclic compound that serves as a core structure for numerous bioactive molecules. The biological activity of quinazolinones, including this compound, has been linked to their ability to interact with various biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Several studies have explored its effects on various cancer cell lines:

- Mechanism of Action : this compound derivatives have been shown to induce apoptosis in cancer cells by interfering with both extrinsic and intrinsic apoptotic pathways. For example, compounds derived from this compound have demonstrated significant activity against the HCT-116 colorectal cancer cell line, with selectivity towards cancerous cells over normal cells .

Case Study: Anticancer Efficacy

A study conducted by Nowar et al. (2018) evaluated the efficacy of two quinazolinone compounds against HCT-116 cells:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 24 | 15.4 | Apoptosis induction |

| Compound 25 | 8.7 | Selective apoptosis in cancer cells |

This study concluded that compound 25 was significantly more effective than doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Various studies report that these compounds exhibit activity against multiple bacterial strains.

Antimicrobial Efficacy

A recent investigation highlighted the antibacterial effects of quinazoline derivatives:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 70 mg/mL | 12 |

| Escherichia coli | 75 mg/mL | 10 |

| Candida albicans | 77 mg/mL | 11 |

These results indicate that quinazoline derivatives can surpass the efficacy of standard antibiotics like ampicillin .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of pathways involving NF-kB and COX enzymes, which play crucial roles in inflammation regulation .

Other Biological Activities

Beyond anticancer and antimicrobial activities, this compound exhibits several other pharmacological effects:

- Antiviral Activity : Some derivatives have shown potential against viral infections.

- Antioxidant Properties : Studies indicate that certain quinazoline derivatives possess significant antioxidant activity, with IC50 values comparable to known antioxidant agents like BHT .

- Anticonvulsant Effects : Quinazolinones have been screened for anticonvulsant activity, showing promise as potential treatments for epilepsy .

常见问题

Q. What are the key safety considerations when handling Quinazolin-2-ol in laboratory settings?

this compound requires adherence to GHS safety protocols due to its classification as a skin and eye irritant (Category 2/2A). Key precautions include:

Q. Which analytical techniques are essential for initial characterization of this compound derivatives?

Standard protocols involve:

Q. What synthetic routes are commonly employed for this compound core structure assembly?

The scaffold is typically synthesized via:

Q. How does this compound serve as a precursor in medicinal chemistry research?

Its heterocyclic core enables functionalization at N1 and C2 positions for developing:

Q. What criteria should guide the selection of solvents for this compound purification?

Prioritize solvents with:

- High solubility differentials (e.g., DMSO for dissolution, water for precipitation).

- Low toxicity (avoid chloroform) to align with green chemistry principles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity?

Methodological strategies include:

- Structure-Activity Relationship (SAR) : Systematic substitution with electron-withdrawing groups (e.g., -NO₂) at C6/C7 to boost anti-proliferative activity .

- Catalyst screening : Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl moieties .

- Reaction condition tuning : Elevated temperatures (80–100°C) to accelerate cyclization kinetics .

Q. What systematic approaches resolve contradictions in anti-proliferative activity data across studies?

Address discrepancies via:

- Dose-response validation : Replicate assays using standardized cell lines (e.g., MCF-7, HepG2) and controls.

- Contradiction analysis frameworks : Identify principal variables (e.g., impurity levels, solvent residues) influencing bioactivity .

- Meta-analysis : Compare datasets using statistical tools (ANOVA, p-value thresholds) to isolate outliers .

Q. How can computational models improve the design of this compound-based inhibitors?

Integrate:

Q. What ethical considerations apply to reporting conflicting data in this compound studies?

Follow guidelines to:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。